1,2,9-Trimethoxy-nonane

Description

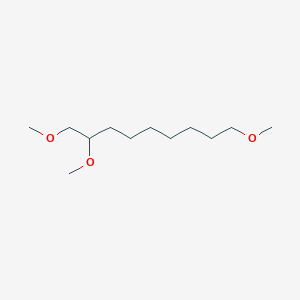

1,2,9-Trimethoxy-nonane is a linear alkane derivative with three methoxy (-OCH₃) groups positioned at the 1st, 2nd, and 9th carbon atoms of the nonane backbone. Methoxy groups are known to influence solubility, boiling points, and intermolecular interactions, making this compound distinct from unsubstituted nonane or mono-/dimethoxy analogs. The clustering of two methoxy groups at the 1- and 2-positions and a terminal group at the 9-position may enhance steric and electronic effects, affecting reactivity and biological activity .

Properties

CAS No. |

62635-59-0 |

|---|---|

Molecular Formula |

C12H26O3 |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

1,2,9-trimethoxynonane |

InChI |

InChI=1S/C12H26O3/c1-13-10-8-6-4-5-7-9-12(15-3)11-14-2/h12H,4-11H2,1-3H3 |

InChI Key |

SIRIOHDVQKYHQI-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCCCC(COC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,9-Trimethoxy-nonane can be achieved through several methods. One common approach involves the alkylation of nonane with methoxy groups. This can be done using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 1,2,9-trimethoxy-1-nonene, using a palladium or platinum catalyst. This process is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1,2,9-Trimethoxy-nonane undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form nonane by removing the methoxy groups using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe)

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids

Reduction: Formation of nonane

Substitution: Formation of substituted nonane derivatives

Scientific Research Applications

1,2,9-Trimethoxy-nonane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving the modification of biological molecules to understand their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,9-Trimethoxy-nonane involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

Nonane Derivatives

- 2-(1,1-Dimethylethoxy)-nonane (CAS: 15045-43-9): This monoether derivative of nonane has a single tert-butoxy group at the 2-position. Compared to 1,2,9-trimethoxy-nonane, it exhibits lower polarity (PSA: 9.23) and molecular weight (MW: 194.12).

- 1,2-Dimethoxy-nonane (hypothetical analog): Dimethoxy derivatives generally show intermediate properties. For example, in geranylphenol studies, dimethoxy compounds (e.g., compound 14,16,23) exhibit ~50% lower antifungal inhibition compared to trimethoxy derivatives (e.g., 17,18,22) against Botrytis cinerea . Extrapolating this trend, this compound may demonstrate superior bioactivity due to increased hydrogen bonding and electron-donating capacity from three methoxy groups.

Bicyclic Methoxy Compounds

- 4-endo-9-anti-Dimethoxytricyclo[3.3.1.0²,⁸]nonane (128) and 4-endo-9-syn-Dimethoxytricyclo[3.3.1.0²,⁸]nonane (129): These bicyclic dimethoxy compounds exhibit distinct stereochemical and regiochemical behaviors due to their rigid frameworks. Unlike linear this compound, their methoxy groups are constrained within a tricyclic system, reducing conformational flexibility and altering reactivity. For example, the stereospecific ring-opening reactions of these compounds depend heavily on orbital topology, a property less relevant to linear alkanes .

Functional Group Influence on Bioactivity

Evidence from geranylphenol studies highlights the critical role of methoxy group count:

- Antifungal Activity :

| Compound Type | Methoxy Groups | Inhibition (%) | |

|---|---|---|---|

| Monomethoxy | 1 | <20 | |

| Dimethoxy | 2 | ~40 | |

| Trimethoxy | 3 | ~80 |

However, acetylation of hydroxyl groups in trimethoxy derivatives (e.g., compound 19,22) reverses this trend, reducing activity by ~30% .

Physicochemical Properties

Polarity and Solubility

- This compound: Predicted to have high polarity due to three ether oxygen atoms, increasing solubility in polar solvents (e.g., ethanol, DMSO) compared to nonane (logP ~6.5).

- Nonane: Hydrophobic (logP ~7.2), insoluble in water.

- 2-(1,1-Dimethylethoxy)-nonane: Moderate polarity (logP ~5.8), soluble in non-polar solvents .

Thermal Stability

Trimethoxy substitution likely lowers the boiling point compared to nonane (BP: 151°C) due to reduced van der Waals interactions. For example, 1,2-dimethoxyethane boils at 85°C, suggesting this compound may have a BP between 180–220°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.